molecular formula C15H18OS B587442 (4R)-Perillyl Phenyl Sulfoxide CAS No. 1246812-26-9

(4R)-Perillyl Phenyl Sulfoxide

Cat. No.: B587442
CAS No.: 1246812-26-9
M. Wt: 246.368
InChI Key: DABJLJPNOMGZNM-CWQZNGJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-Perillyl Phenyl Sulfoxide is a chiral organosulfur compound characterized by the presence of a sulfoxide functional group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The chiral nature of this compound makes it particularly interesting for research and development in asymmetric synthesis and enantioselective catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Perillyl Phenyl Sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This reaction proceeds under mild conditions and yields the desired sulfoxide with high enantioselectivity . Another method involves the use of sulfoxide reductases, which can catalyze the oxidation of sulfides to sulfoxides with high efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts. The use of biocatalysts, such as sulfoxide reductases, is also gaining traction due to their high selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (4R)-Perillyl Phenyl Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfoxide is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfone.

    Reduction: Sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4R)-Perillyl Phenyl Sulfoxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can act as a chiral auxiliary, influencing the stereochemistry of reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (4R)-Perillyl Phenyl Sulfoxide is unique due to its specific chiral configuration and the presence of both a perillyl and phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-prop-1-en-2-ylcyclohexen-1-yl)methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20OS/c1-13(2)15-10-8-14(9-11-15)12-18(17)16-6-4-3-5-7-16/h3-8,15H,1,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZTYBIZTWAYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CS(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.